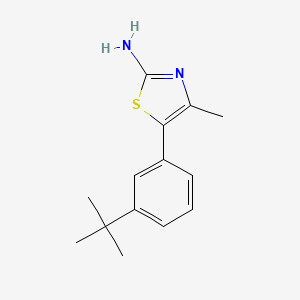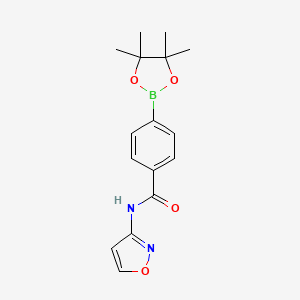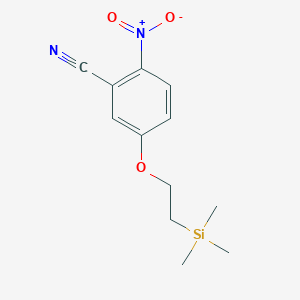
2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile: is an organic compound with the molecular formula C12H16N2O3Si It is a derivative of benzonitrile, characterized by the presence of a nitro group and a trimethylsilylethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile typically involves the nitration of 5-(2-trimethylsilylethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents and catalysts can enhance the efficiency of the nitration process, reducing the need for hazardous reagents and simplifying the separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trimethylsilylethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-5-(2-trimethylsilylethoxy)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Corresponding nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Research into its biological properties is ongoing.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trimethylsilylethoxy group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzonitrile: Lacks the trimethylsilylethoxy group, making it less versatile in certain synthetic applications.
5-(2-Trimethylsilylethoxy)benzonitrile: Lacks the nitro group, reducing its reactivity in redox reactions.
2-Amino-5-(2-trimethylsilylethoxy)benzonitrile: A reduced form of the compound with different chemical properties.
Uniqueness: 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile is unique due to the presence of both nitro and trimethylsilylethoxy groups. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H16N2O3Si |
|---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
2-nitro-5-(2-trimethylsilylethoxy)benzonitrile |
InChI |
InChI=1S/C12H16N2O3Si/c1-18(2,3)7-6-17-11-4-5-12(14(15)16)10(8-11)9-13/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
IOWBPXZGCAGHJO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



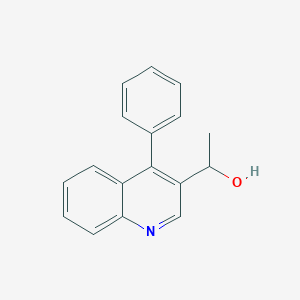
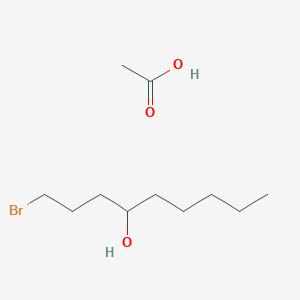

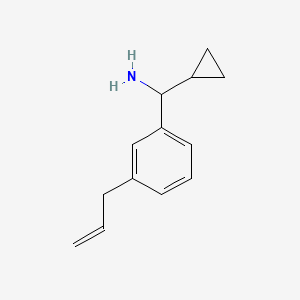

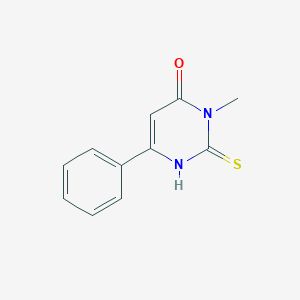

![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)

